piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone
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Overview
Description
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone is a compound that belongs to the class of heterocyclic organic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring and a pyrazole ring, which are both important scaffolds in pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone typically involves multi-step procedures. One common method involves the reaction of a substituted pyrazole with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(4-arylpiperazin-1-yl)cinnolines: Studied for their antifungal and antitumor properties.
1-phenoxy-3-(piperazin-1-yl)propan-2-ol: Investigated as potential triple reuptake inhibitors for serotonin, norepinephrine, and dopamine.
Uniqueness
Piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-5-yl]methanone is unique due to its specific combination of piperazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
piperazin-1-yl-(2-propan-2-ylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(2)15-10(3-4-13-15)11(16)14-7-5-12-6-8-14/h3-4,9,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAGLQBXBVKBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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